N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine
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Overview
Description
N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine is a complex organic compound that belongs to the class of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the methoxyphenyl and sulfonyl groups. Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various solvents .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups .
Scientific Research Applications
N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: These compounds share similar structural features and are used in peptide synthesis.
Tertiary butyl esters: These compounds are used in synthetic organic chemistry and share some reactivity patterns with N-[1-(4-methoxybenzene-1-sulfonyl)piperidine-4-carbonyl]-L-leucine.
Uniqueness
Its ability to undergo various chemical reactions and its potential for use in diverse scientific fields make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6S/c1-13(2)12-17(19(23)24)20-18(22)14-8-10-21(11-9-14)28(25,26)16-6-4-15(27-3)5-7-16/h4-7,13-14,17H,8-12H2,1-3H3,(H,20,22)(H,23,24)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXLUNOBPKFYBO-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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